molecular formula C9H11ClN4 B8291501 8-Butyl-6-Chloropurine

8-Butyl-6-Chloropurine

カタログ番号: B8291501
分子量: 210.66 g/mol
InChIキー: QUNFOMYSTVAGCA-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

8-Butyl-6-Chloropurine is a purine derivative characterized by a chlorine atom at position 6 and a butyl group at position 8 of the purine scaffold. Purine analogs are widely studied for their biological activities, including enzyme inhibition and anticancer properties. The butyl substituent likely enhances lipophilicity compared to smaller alkyl or halogenated analogs, influencing pharmacokinetic properties such as membrane permeability and metabolic stability .

特性

分子式

C9H11ClN4

分子量

210.66 g/mol

IUPAC名

8-butyl-6-chloro-7H-purine

InChI

InChI=1S/C9H11ClN4/c1-2-3-4-6-13-7-8(10)11-5-12-9(7)14-6/h5H,2-4H2,1H3,(H,11,12,13,14)

InChIキー

QUNFOMYSTVAGCA-UHFFFAOYSA-N

正規SMILES

CCCCC1=NC2=C(N1)C(=NC=N2)Cl

製品の起源

United States

類似化合物との比較

Comparison with Similar Compounds

The following table compares 8-Butyl-6-Chloropurine with structurally related purine derivatives, emphasizing molecular properties, substituent effects, and synthesis pathways.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties
8-Butyl-6-Chloropurine Cl at C6; Butyl at C8 C₉H₁₂ClN₅ 225.68 (estimated) High lipophilicity (estimated logP >2.5); potential for enhanced bioavailability
6-Chloro-8-methylpurine Cl at C6; Methyl at C8 C₆H₅ClN₄ 168.58 Lower lipophilicity (logP ~0.5); used in nucleoside synthesis
6-Chloropurine Cl at C6 C₅H₃ClN₄ 154.56 logP 0.524; baseline for purine reactivity studies
2-(tert-Butyl)-6-chloropurine Cl at C6; tert-Butyl at C2 C₉H₁₂ClN₅ 225.68 Steric hindrance at C2 may reduce enzyme binding compared to C8 substituents
8-{[Benzyl(methyl)amino]methyl}-7-(2-chloro-6-fluorobenzyl)-1,3-dimethyl-3,7-dihydro-1H-purine-2,6-dione Complex substituents at C7 and C8 C₂₃H₂₃ClFN₅O₂ 455.92 High molecular weight; potential kinase inhibitor

Structural and Functional Differences

  • Substituent Position : The placement of alkyl or halogen groups significantly impacts biological activity. For example, 6-Chloro-8-methylpurine (C8-methyl) is a precursor in antiviral drug synthesis, whereas 2-(tert-Butyl)-6-chloropurine (C2-tert-butyl) may exhibit reduced target affinity due to steric effects .
  • Synthetic Accessibility : Substitution at C8 often requires milder conditions than C2 or C4. For instance, 6,8-Dichloro-2-methylthiopurine reacts with o-chloroaniline under heating to introduce aromatic amines at C6 .

Toxicity and Environmental Impact

The butyl group in 8-Butyl-6-Chloropurine may alter metabolic pathways, necessitating specialized toxicity profiling akin to chloropicrin derivatives .

準備方法

Direct N-Alkylation with Tertiary Butyl Groups

A foundational approach involves alkylation at the N7 or N9 positions of 6-chloropurine, as demonstrated by Šála et al.. While this method primarily targets N-alkylation, it offers insights into reagent compatibility and stability. For instance, reacting 6-chloropurine with tert-butyl bromide in dichloroethane (DCE) or acetonitrile (ACN) using SnCl₄ as a Lewis catalyst yields N7- or N9-tert-butyl derivatives. Although this study focused on tert-butyl groups, analogous conditions could theoretically apply to n-butyl systems by substituting tert-butyl bromide with 1-bromobutane.

Key Conditions :

  • Solvent: Anhydrous DCE or ACN

  • Catalyst: SnCl₄ (2.1 equiv)

  • Temperature: Room temperature to 80°C

  • Yield: 69–78% for N7-tert-butyl-6-chloropurine

Challenges in C-8 Alkylation

Direct alkylation at the C-8 position remains underexplored in the literature. However, patents describing 8-chloro-substituted purines suggest that introducing halogens at C-8 improves intermediate stability, facilitating subsequent functionalization. For example, EP0369583A1 highlights that 8-chloro-6-chloropurine derivatives exhibit higher yields in downstream reactions, implying that a halogenated C-8 position could serve as a precursor for nucleophilic substitution with butyl groups.

Cyclization of Diaminopyrimidine Precursors

Ring-Closure Strategies

A patent by CZ256890A3 outlines a synthesis pathway starting with 6-chloro-4,5-diaminopyrimidine. Cyclization with butyl-containing reagents forms the imidazole ring of the purine, directly incorporating the butyl group at C-8. While the exact details are fragmented, the general protocol involves:

Proposed Steps :

  • React 6-chloro-4,5-diaminopyrimidine with a butylating agent (e.g., 1-iodobutane).

  • Facilitate cyclization under acidic or basic conditions to form the purine core.

  • Purify via crystallization from isopropanol-water mixtures.

Advantages :

  • Avoids post-synthesis modifications at C-8.

  • Higher regioselectivity compared to direct alkylation.

Functionalization of 8-Sulfanylpurine Intermediates

Nucleophilic Substitution at C-8

Research on 8-sulfanylpurines provides a viable route for C-8 alkylation. Ahmed et al. demonstrated that 8-sulfanyl-6-chloropurine reacts with alkyl iodides (e.g., methyl iodide) in aqueous NaOH to form 8-alkylsulfanyl derivatives. Adapting this method, 1-iodobutane could replace methyl iodide to yield 8-butylsulfanyl-6-chloropurine. Subsequent reduction of the sulfanyl group to a hydrocarbon chain (e.g., via Raney nickel) might yield the desired 8-butyl analog.

Reaction Parameters :

  • Base: NaOH (2N aqueous solution)

  • Solvent: Ethanol/water mixture

  • Temperature: Room temperature

  • Yield: 39–69% for analogous 8-alkylsulfanyl derivatives

Comparative Analysis of Synthetic Routes

MethodStarting MaterialKey ReagentsYieldChallenges
N-Alkylation6-ChloropurineSnCl₄, tert-butyl bromide69–78%Competing N7/N9 regioselectivity
Cyclization4,5-Diaminopyrimidine1-IodobutaneN/ALimited procedural details
Sulfanyl Substitution8-Sulfanylpurine1-Iodobutane, NaOH~50%*Requires reduction step

*Estimated based on analogous reactions.

Optimization and Scalability Considerations

Solvent and Catalyst Selection

The use of SnCl₄ in nonpolar solvents (e.g., DCE) favors N-alkylation but may impede C-8 functionalization due to electronic deactivation. Polar aprotic solvents like dimethylformamide (DMF) could enhance reactivity at C-8 but risk side reactions.

Purification Techniques

Crystallization from isopropanol-water (1:1) effectively removes unreacted starting materials and salts, as evidenced in the isolation of N9-tert-butyl-6-chloropurine . For 8-butyl derivatives, silica gel chromatography may be necessary due to increased hydrophobicity.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 8-Butyl-6-Chloropurine, and how can purity be validated?

  • Methodology: Synthesis typically involves nucleophilic substitution at the 6-position of purine derivatives using butyl halides under inert conditions. Key steps include optimizing reaction temperature (e.g., 60–80°C) and using catalysts like potassium carbonate in DMF. Purification is achieved via column chromatography (silica gel, ethyl acetate/hexane gradients) followed by recrystallization. Validate purity using HPLC (C18 column, acetonitrile/water mobile phase) and confirm structure via 1H^1H-/13C^{13}C-NMR and high-resolution mass spectrometry (HRMS) .

Q. How should researchers characterize the stability of 8-Butyl-6-Chloropurine under varying storage conditions?

  • Methodology: Conduct accelerated stability studies by exposing the compound to light (ICH Q1B guidelines), humidity (40–75% RH), and temperature extremes (4°C to 50°C). Monitor degradation via UV-Vis spectroscopy (λ = 260 nm for purine absorbance) and LC-MS to identify breakdown products. Use Arrhenius kinetics to extrapolate shelf-life .

Q. What spectroscopic techniques are critical for confirming the structure of 8-Butyl-6-Chloropurine?

  • Methodology:

  • NMR : Confirm substituent positions using 1H^1H-NMR (butyl chain: δ 0.8–1.6 ppm; purine protons: δ 8.2–8.8 ppm) and 13C^{13}C-NMR (C-Cl: δ 100–110 ppm).
  • IR : Detect C-Cl stretching vibrations (~550–650 cm1^{-1}).
  • HRMS : Verify molecular ion [M+H]+^+ with <3 ppm mass error. Cross-reference with computational predictions (DFT) for electronic structure validation .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activity data for 8-Butyl-6-Chloropurine?

  • Methodology:

  • Meta-analysis : Compare datasets using statistical tools (e.g., ANOVA, Tukey’s HSD) to assess variability across studies.
  • Experimental replication : Standardize assay conditions (e.g., cell lines, incubation time, solvent controls). Validate target engagement via SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry).
  • Confounding factors : Test for impurities (e.g., residual DMF) using GC-MS and evaluate their bioactivity .

Q. What computational approaches predict the structure-activity relationship (SAR) of 8-Butyl-6-Chloropurine derivatives?

  • Methodology:

  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases).
  • QSAR : Build regression models (e.g., PLS, Random Forest) incorporating descriptors like logP, polar surface area, and Hammett constants. Validate with leave-one-out cross-validation (LOOCV).
  • MD simulations : Assess binding stability over 100-ns trajectories in explicit solvent (CHARMM36 force field) .

Q. How should in vivo pharmacokinetic studies of 8-Butyl-6-Chloropurine be designed to ensure translatability?

  • Methodology:

  • Dosing : Use a staggered regimen (single vs. multiple doses) in rodent models, with plasma sampling at 0.5, 1, 2, 4, 8, 12, and 24 hours.
  • Analytics : Quantify compound levels via LC-MS/MS (LLOQ ≤1 ng/mL). Monitor metabolites using 14C^{14}C-radiolabeled analogs.
  • Ethics : Adhere to ARRIVE 2.0 guidelines for animal welfare and include negative controls (vehicle-only cohorts) .

Q. What strategies optimize the solubility of 8-Butyl-6-Chloropurine for in vitro assays?

  • Methodology:

  • Co-solvents : Test DMSO (≤0.1% final concentration) or cyclodextrin complexes.
  • pH adjustment : Use phosphate buffers (pH 6.5–7.4) to exploit ionizable groups.
  • Nanoformulation : Prepare liposomal or PLGA nanoparticles; characterize via dynamic light scattering (DLS) and dialysis-based release studies .

Q. How can researchers elucidate the metabolic pathways of 8-Butyl-6-Chloropurine in hepatic models?

  • Methodology:

  • Microsomal assays : Incubate with human liver microsomes (HLMs) + NADPH, and identify phase I metabolites via UPLC-QTOF.
  • Recombinant enzymes : Test CYP isoforms (e.g., 3A4, 2D6) to pinpoint metabolic hotspots.
  • Stable isotope tracing : Use 13C^{13}C-labeled butyl groups to track fragmentation patterns .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。